N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring three distinct substituents:
- A 3,4-dimethoxyphenyl group attached to the carboxamide nitrogen.
- A phenyl group at the 4-position of the thiophene ring.
- A pyrrol-1-yl group at the 3-position of the thiophene core.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-11-10-17(14-20(19)28-2)24-23(26)22-21(25-12-6-7-13-25)18(15-29-22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJXQZHTFDUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an amine and a diketone.
Attachment of the Phenyl and Dimethoxyphenyl Groups: These groups can be attached through Friedel-Crafts acylation reactions, where an aromatic ring reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The table below summarizes key differences between the target compound and its analogues:
Structural and Functional Insights
Fluorinated Analogues
The compound in (C23H19FN2O3S) replaces the 4-phenyl group with a 3-fluorophenyl moiety. Fluorination often enhances metabolic stability and binding affinity due to increased electronegativity and van der Waals interactions . This modification could make it more potent than the target compound in therapeutic applications.
Benzamide Derivatives
Rip-B () lacks the thiophene core and pyrrol-1-yl group, instead incorporating a benzamide and phenethyl chain. Its lower molecular weight (285.34 vs. ~425.5) and simpler structure may improve synthetic accessibility but reduce target specificity. The melting point (90°C) suggests moderate crystallinity compared to chromenone derivatives .
Chromenone-Based Analogues
Example 62 () introduces a chromen-4-one ring and dual fluorine atoms. The high melting point (227–230°C) indicates strong intermolecular interactions, likely from hydrogen bonding and π-stacking. Such derivatives are often explored for anticancer activity due to chromenone’s known bioactivity .
Alkyl-Substituted Analogues
The 4-butylphenyl variant () replaces the 3,4-dimethoxyphenyl group with a lipophilic butyl chain.
Biological Activity
N-(3,4-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound with the chemical formula and CAS number 1021211-47-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and methoxy-substituted phenyl groups. Its molecular weight is 404.5 g/mol, and it is characterized by the following structural formula:
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Tubulin Polymerization : Studies have shown that derivatives of pyrrole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines .
- Anticancer Activity : In vitro studies have demonstrated that this compound can suppress the growth of various cancer cell lines by targeting specific pathways associated with tumor growth. For instance, it has been reported to inhibit the Hedgehog signaling pathway, which is often aberrantly activated in cancers .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cyclooxygenase activity, which is vital in the inflammatory response .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | NCI-H460 | 7.01 ± 0.60 | Tubulin inhibition |
| Study 2 | MCF-7 | 8.55 ± 0.35 | Hedgehog pathway inhibition |
| Study 3 | HeLa | 14.31 ± 0.90 | Apoptosis induction |
These studies illustrate the compound's potency against various cancer cell lines, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
